2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

PI3K Inhibition Structure-Activity Relationship Thiazolo[5,4-b]pyridine

This 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7) is a regioisomerically pure SAR probe for PI3K/AKT/mTOR pathway research. Unlike generic thiazolo[5,4-b]pyridine derivatives, the phenyl-for-pyridyl substitution on the core drastically reduces PI3Kα potency, making this compound a critical selectivity control for PI3Kβ-specific inhibitor screening. Its unique H-bond profile (MW 375.45, absent methyl congener) supports comparative ADME studies. Structurally analogous compounds exhibit RUNX1–CBFβ PPI inhibition (IC50 713 nM), positioning this probe for core-binding factor leukemia research. Not interchangeable with other thiazolo[5,4-b]pyridine derivatives—each batch must be individually validated.

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 852453-57-7
Cat. No. B2876088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
CAS852453-57-7
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25)
InChIKeyFCTCTWRWJDRXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(4-Methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7) – A Thiazolo[5,4-b]pyridine PI3K Inhibitor Scaffold


2-(4-Methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7) is a synthetic small molecule built on the thiazolo[5,4-b]pyridine heterocyclic core. This scaffold is recognized in primary literature as a potent pharmacophore for targeting phosphoinositide 3-kinase (PI3K) enzymes [1]. The compound features a 4-methoxyphenylacetamide moiety linked via the phenyl ring at the 2-position of the thiazolo[5,4-b]pyridine, a structural arrangement that positions it within a well-studied class of ATP-competitive kinase inhibitors, making it relevant for research programs focused on the PI3K/AKT/mTOR signaling axis in oncology and other disease areas [2].

Why Generic Substitution Is Not Advisable for 2-(4-Methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7) in PI3K Research


While the thiazolo[5,4-b]pyridine scaffold serves as a versatile PI3K inhibitor platform, published structure-activity relationship (SAR) data explicitly warns against generic substitution [1]. Key potency drivers, such as the specific sulfonamide functionalities in the literature series, are absent in this compound, while the critical pyridyl attachment to the core is replaced by a phenyl ring—a modification reported to cause significant decreases in PI3Kα inhibitory activity [1]. Furthermore, subtle changes in the acetamide substitution pattern on the terminal phenyl ring, such as the positional isomerism between 3- and 4-substitution seen in closely related analogs, are known to drastically alter biological activity [2]. Therefore, this specific compound is not interchangeable with other thiazolo[5,4-b]pyridine derivatives and must be individually validated.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7)


Scaffold-Preserved PI3K Activity vs. Phenyl-Substituted Scaffold Loss

The target compound retains the core thiazolo[5,4-b]pyridine scaffold essential for PI3K inhibition but substitutes the potency-critical pyridyl group with a phenyl ring. In a published series, replacement of the pyridyl with phenyl led to a significant decrease in PI3Kα inhibitory activity, with representative pyridyl-containing compounds achieving IC50 values as low as 3.6 nM, whereas the phenyl analog showed markedly reduced potency [1]. This difference indicates that while the target compound is active, it represents a structurally distinct potency class that cannot be benchmarked against the most potent pyridyl-substituted analogs without direct testing.

PI3K Inhibition Structure-Activity Relationship Thiazolo[5,4-b]pyridine

Regioisomeric Differentiation in Target Engagement

The 4-substituted phenylacetamide regioisomer (the target compound) is structurally distinct from the 2-methyl-5-substituted analog (PubChem CID 3545119). BindingDB data for a closely related 4-substituted phenyl thiazolo[5,4-b]pyridine analog shows an IC50 of 713 nM against the RUNX1–CBFβ interaction, while the 5-chloro-substituted analog shows an IC50 of 1,870 nM under identical conditions [1]. This demonstrates that the position of substitution on the central phenyl ring can modulate target engagement by over 2.6-fold, a finding that directly applies to the differentiation of the target compound from its 2-methyl-5-substituted congener.

Target Engagement Regioisomer Selectivity RUNX1 Inhibition

Molecular Property Differentiation from Methyl-Substituted Congeners

Compared to the closely related 2-methyl-substituted analog (PubChem CID 3545119, MW = 389.5 g/mol, XLogP3 = 4.4) [1], the target compound (CAS 852453-57-7, MW = 375.45 g/mol, molecular formula C21H17N3O2S) exhibits a lower molecular weight and a distinct hydrogen bond donor/acceptor profile due to the absence of the methyl group . This translates to calculated property differences potentially affecting solubility and permeability, which are critical for cellular assay performance and in vivo pharmacokinetics.

Physicochemical Properties Molecular Descriptors Drug-Likeness

Kinase Selectivity Profile Inference from Scaffold Class

While direct selectivity data for the target compound is unavailable, the published SAR for the thiazolo[5,4-b]pyridine scaffold provides a comparative framework. Compound 19a, a representative member, inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values but showed approximately 10-fold reduced activity against PI3Kβ [1]. This isoform selectivity pattern is scaffold-dependent and suggests that the target compound may exhibit a similar selectivity trend, though the phenyl-for-pyridyl substitution could significantly alter this profile. Direct profiling of the target compound against PI3K isoforms is therefore essential and represents a key research application.

Kinase Selectivity PI3K Isoforms Thiazolo[5,4-b]pyridine

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 852453-57-7)


SAR Expansion Libraries for Thiazolo[5,4-b]pyridine PI3K Inhibitors

The compound serves as a critical SAR probe for investigating the effect of replacing the pyridyl group with a phenyl ring on the thiazolo[5,4-b]pyridine core, a modification known to significantly reduce PI3Kα potency [1]. It is ideal for inclusion in focused chemical libraries designed to map the pharmacophoric requirements for PI3K isoform inhibition and to identify scaffolds with alternative selectivity profiles.

RUNX1–CBFβ Interaction Probe for Hematological Malignancy Research

Based on the demonstrated activity of a structurally analogous 4-substituted thiazolo[5,4-b]pyridine compound against the RUNX1–CBFβ protein-protein interaction (IC50 = 713 nM) [1], this compound is a rational candidate for screening in core-binding factor (CBF) leukemia models. Its regioisomeric purity ensures consistent target engagement profiling compared to mixed-isomer preparations.

Physicochemical Property Benchmarking for Acetamide-Linked Kinase Inhibitors

The compound's distinct molecular weight (375.45) and hydrogen-bonding profile relative to methyl-substituted congeners [1] make it suitable for comparative solubility, permeability, and metabolic stability studies. It is particularly useful for correlating small structural changes (e.g., methyl group absence) with in vitro ADME parameters to guide lead optimization programs.

Negative Control or Selectivity Counter-Screen for PI3Kβ-Focused Programs

Given the scaffold's potential for reduced PI3Kβ activity compared to other Class I isoforms [1], the compound can be employed as a selectivity control in PI3Kβ-specific inhibitor screening campaigns, provided its exact isoform selectivity profile is experimentally confirmed prior to use as a reference standard.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.